molecular formula C11H20ClNO2 B2743637 Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride CAS No. 2361843-15-2

Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride

Cat. No.: B2743637
CAS No.: 2361843-15-2
M. Wt: 233.74
InChI Key: OKEJBOCHKYJMGD-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride is a chemical compound with a complex structure that includes an amino group, a cyclohexene ring, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of a cyclohexene derivative followed by the introduction of an amino group and esterification to form the final product. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(cyclohexyl)-2-methylpropanoate
  • Methyl 2-amino-3-(cyclohexen-1-yl)-2-ethylpropanoate

Uniqueness

Methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride is unique due to its specific structural features, such as the presence of a cyclohexene ring and a methyl ester group. These features confer distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2-amino-3-(cyclohexen-1-yl)-2-methylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9;/h6H,3-5,7-8,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEJBOCHKYJMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CCCCC1)(C(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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